m-PEG4-sulfonic acid
CAS No.: 787524-78-1
Cat. No.: VC0536164
Molecular Formula: C9H20O7S
Molecular Weight: 272.31
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 787524-78-1 |
---|---|
Molecular Formula | C9H20O7S |
Molecular Weight | 272.31 |
IUPAC Name | 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid |
Standard InChI | InChI=1S/C9H20O7S/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H,10,11,12) |
Standard InChI Key | JOLNKYKZGYOWSY-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCS(=O)(=O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Physicochemical Properties
m-PEG4-sulfonic acid exhibits several notable physicochemical properties:
Property | Value | Reference |
---|---|---|
Molecular Formula | ||
Molecular Weight | 272.32 g/mol | |
Density | g/cm³ | |
LogP (Partition Coefficient) | -2.95 | |
Solubility | Soluble in DMSO | |
Appearance | Pale yellow oily matter |
These properties make m-PEG4-sulfonic acid highly suitable for use as a linker in chemical synthesis and as a solubilizing agent in pharmaceutical formulations.
Synthesis and Derivatization
Synthetic Pathways
The synthesis of m-PEG4-sulfonic acid typically involves the functionalization of polyethylene glycol derivatives with sulfonic acid groups. The general synthetic strategy includes:
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Activation of PEG Chains: The hydroxyl groups on the PEG backbone are activated using reagents such as tosyl chloride or mesyl chloride.
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Introduction of Sulfonic Acid Groups: The activated PEG intermediate is reacted with sulfur trioxide or other sulfonating agents to introduce the sulfonic acid functionality.
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Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels () .
Functional Derivatives
m-PEG4-sulfonic acid can be further derivatized to create functional analogs for specific applications. For example:
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Esterification: Reaction with alcohols to form sulfonate esters.
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Halogenation: Substitution reactions to introduce halogen atoms.
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Replacement Reactions: Exchange of the sulfonic acid group with other functional groups for targeted chemical modifications .
These derivatives expand the utility of m-PEG4-sulfonic acid in chemical synthesis and material science.
Applications in Research and Industry
Role as a PROTAC Linker
One of the most significant applications of m-PEG4-sulfonic acid is as a linker in proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that facilitate the targeted degradation of specific proteins within cells by linking an E3 ubiquitin ligase ligand to a ligand for the target protein .
The PEG backbone of m-PEG4-sulfonic acid provides flexibility and hydrophilicity, which are critical for the efficient intracellular delivery and activity of PROTACs . Additionally, its sulfonic acid group allows for covalent attachment to other molecular entities.
Use in Pharmaceutical Formulations
The hydrophilic nature of m-PEG4-sulfonic acid makes it an excellent solubilizing agent for poorly water-soluble drugs. It can be incorporated into drug formulations to enhance bioavailability and stability .
Applications in Material Science
In material science, m-PEG4-sulfonic acid is used as a building block for synthesizing polymers with tailored properties. Its ability to participate in various chemical reactions enables the creation of functionalized polymers for applications such as drug delivery systems, hydrogels, and coatings .
Comparative Analysis with Related Compounds
To contextualize the properties and applications of m-PEG4-sulfonic acid, it is useful to compare it with related PEG-based compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |
---|---|---|---|---|
m-PEG4-sulfonic acid | 272.32 | Sulfonic Acid | PROTAC linkers, solubilizing agents | |
m-PEG5-acid | ~280 | Carboxylic Acid | Bioconjugation, drug delivery | |
m-PEG5-phosphonic ester | ~328 | Phosphonic Acid Ester | Material science, surface modification |
This comparison highlights the unique advantages of m-PEG4-sulfonic acid, particularly its hydrophilicity and reactivity due to the sulfonic acid group.
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